3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid
Overview
Description
3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid: is an organoboron compound with the molecular formula C8H7BF2O4 . It is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of two fluorine atoms, a methoxycarbonyl group, and a boronic acid moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 3,4-difluoro-5-(methoxycarbonyl)phenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide as the coupling partner.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the phenylboronic acid with an aryl halide.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are the substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in medicinal chemistry .
Biology: In biological research, this compound is used to create bioconjugates and fluorescent probes. Its boronic acid group can form reversible covalent bonds with diols, making it useful for detecting sugars and other biomolecules .
Medicine: The compound is investigated for its potential in drug discovery and development. Its derivatives have shown promise as inhibitors of specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the biaryl product . The boronic acid group can also interact with diols and other nucleophiles through reversible covalent bonding .
Comparison with Similar Compounds
- 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid
- 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid
- 3,4-Difluorophenylboronic acid
Uniqueness: 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid is unique due to the presence of both fluorine atoms and a methoxycarbonyl group on the phenyl ring. This combination of substituents enhances its reactivity and selectivity in various chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(3,4-difluoro-5-methoxycarbonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)5-2-4(9(13)14)3-6(10)7(5)11/h2-3,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQXVGIUPPVTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675136 | |
Record name | [3,4-Difluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-74-7 | |
Record name | 1-Methyl 5-borono-2,3-difluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3,4-Difluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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